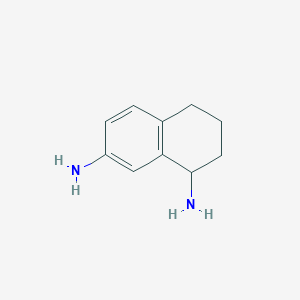

1,2,3,4-Tetrahydronaphthalene-1,7-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1,7-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIILISPGQREIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3,4 Tetrahydronaphthalene 1,7 Diamine and Its Precursors

Established Synthetic Routes to 1,2,3,4-Tetrahydronaphthalene-1,7-diamine

Established synthetic routes primarily focus on the construction of a 7-amino substituted tetralone precursor, followed by the formation of the second amine group at the C1 position.

The synthesis of the tetralone core, a precursor to the target diamine, can be achieved through intramolecular cyclization of phenylbutyric acid derivatives. This approach builds the bicyclic system from acyclic starting materials. A common strategy is the Friedel-Crafts acylation.

For instance, the synthesis of 7-nitro-1-tetralone (B1293709), a direct precursor to 7-amino-1-tetralone, has been accomplished via the intramolecular acylation of p-nitro-γ-phenylbutyric acid. materialsciencejournal.org This reaction is typically promoted by strong acids like polyphosphoric acid (H₃PO₄) at elevated temperatures. materialsciencejournal.org Similarly, the reaction of 4-(2-nitrobenzene)butyric acid with fluorosulfonic acid (FSO₃H) can yield a mixture of 5-nitro and 7-nitro-1-tetralone. materialsciencejournal.org Another approach involves the Friedel-Crafts acylation of a suitable benzene (B151609) derivative with succinic anhydride (B1165640), followed by reduction and a second intramolecular Friedel-Crafts reaction to form the tetralone ring. semanticscholar.org

A more direct and common approach to the key intermediate, 7-amino-1-tetralone, involves the regioselective functionalization of 1-tetralone (B52770) (α-tetralone). The primary strategy is the nitration of the aromatic ring, followed by the reduction of the nitro group.

The nitration of 1-tetralone can be controlled to favor the formation of the 7-nitro isomer. Various nitrating agents and conditions have been explored to optimize the regioselectivity. A mixture of sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at low temperatures (≤0°C) has been used effectively. materialsciencejournal.org The slow addition of the nitrating mixture is crucial to minimize the formation of side products and improve the yield of 7-nitro-1-tetralone. materialsciencejournal.org Other conditions, such as using trifluoroacetic anhydride (TFAA) and ammonium (B1175870) nitrate, have also been reported to yield the 7-nitro product. materialsciencejournal.org

Once 7-nitro-1-tetralone is obtained, the nitro group is reduced to the primary amine to yield 7-amino-1-tetralone. ontosight.ai A standard method for this transformation is catalytic hydrogenation. This is often carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com Alternatively, platinum oxide (PtO₂) can be used as the catalyst in the presence of an acid. prepchem.com

Table 2: Regioselective Nitration of 1-Tetralone

| Nitrating Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ / fuming HNO₃ | ≤0°C, 20 min | 7-Nitro-1-tetralone | - | materialsciencejournal.org |

| H₂SO₄ / HNO₃ | -15°C → ambient, 45 min | 7-Nitro & 5-Nitro-1-tetralone | 55% & 26% | materialsciencejournal.org |

| Fuming HNO₃ | <8°C | 7-Nitro-1-tetralone | Exclusive product | materialsciencejournal.org |

| TFAA / NH₄NO₃ | Ice/NaCl bath | 7-Nitro-1-tetralone | 58% | materialsciencejournal.org |

With 7-amino-1-tetralone in hand, the final step to form this compound is the introduction of the amine group at the C1 position. Reductive amination is the most direct method for this conversion. organic-chemistry.org

The process involves the reaction of the ketone carbonyl group in 7-amino-1-tetralone with an ammonia (B1221849) source (like ammonia or ammonium acetate) to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. organic-chemistry.org The choice of reducing agent and reaction conditions can be optimized to achieve high yields. This strategy is widely applicable for converting ketones into amines. rsc.org Biocatalytic approaches using imine reductases (IREDs) have also emerged as a powerful method for the reductive amination of tetralones, often providing high enantioselectivity. nih.gov

Asymmetric Synthesis of Chiral this compound

The C1 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Asymmetric synthesis aims to produce one enantiomer selectively, which is crucial for applications in pharmaceuticals and catalysis. scholaris.ca

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov In the synthesis of chiral this compound, a chiral auxiliary can be reacted with the ketone of 7-amino-1-tetralone (or a protected version) to form a chiral imine or enamine.

The steric bulk and electronic properties of the auxiliary block one face of the C=N double bond, forcing a subsequent nucleophilic attack (e.g., by a hydride reducing agent) to occur from the less hindered face. sci-hub.se This results in a diastereoselective reduction. After the new stereocenter at C1 is set, the chiral auxiliary is cleaved to yield the enantiomerically enriched product. nih.gov Ellman's N-tert-butanesulfinamide is a highly effective chiral auxiliary for the synthesis of chiral amines from ketones. osi.lv The reaction of the ketone with the sulfinamide forms an N-sulfinylketimine, which can then be reduced diastereoselectively.

Asymmetric catalytic hydrogenation is a highly efficient and atom-economical method for producing chiral molecules. ajchem-b.com This approach involves the reduction of a prochiral substrate, such as an imine, using hydrogen gas or a hydrogen donor in the presence of a chiral metal catalyst. mdpi.com

For the synthesis of chiral this compound, the imine formed from 7-amino-1-tetralone and ammonia can be subjected to asymmetric hydrogenation. Chiral catalysts, typically complexes of metals like rhodium, ruthenium, or iridium with chiral ligands (e.g., chiral diphosphines and diamines), are employed. ajchem-b.comacs.org These catalysts create a chiral environment around the imine, leading to the preferential formation of one enantiomer of the amine product. chinesechemsoc.org Asymmetric transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol (B130326) instead of H₂ gas, is another powerful variant of this method. acs.org The development of effective catalytic systems allows for the synthesis of chiral diamines with high yields and excellent enantioselectivities. scholaris.caua.es

Table 3: Overview of Asymmetric Synthesis Strategies

| Method | Principle | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a diastereoselective reduction. | (R)- or (S)-tert-Butanesulfinamide, reducing agents (e.g., NaBH₄). | Enantiomerically enriched diamine after auxiliary removal. |

| Asymmetric Catalytic Hydrogenation | Direct reduction of an intermediate imine using a chiral catalyst. | Chiral Rh, Ru, or Ir complexes (e.g., with BINAP, DuPhos, Ts-DPEN ligands), H₂ gas. | Enantiomerically enriched diamine. |

| Asymmetric Transfer Hydrogenation | Reduction of an intermediate imine using a hydrogen donor and a chiral catalyst. | Chiral Ru-diamine complexes, formic acid/triethylamine, isopropanol. | Enantiomerically enriched diamine. |

Chemoenzymatic Synthetic Routes for Enantiopure Access

The demand for enantiomerically pure chiral amines has spurred the development of chemoenzymatic approaches, which combine the selectivity of biocatalysts with the practicality of chemical synthesis. For the enantiopure synthesis of this compound, where one or both amine groups are at stereogenic centers, chemoenzymatic strategies offer significant advantages.

One of the most powerful biocatalytic methods for chiral amine synthesis is the use of transaminases (TAs) . These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone. A hypothetical chemoenzymatic route to an enantiopure precursor of this compound could involve the asymmetric amination of a suitable tetralone precursor. For instance, a 7-nitro-1-tetralone could be subjected to a transaminase-catalyzed reaction to install the C1-amine stereoselectively. Subsequent reduction of the nitro group would then yield the desired enantiopure diamine. The choice of transaminase is crucial, as different enzymes exhibit varying substrate specificities and stereoselectivities (either (R)- or (S)-selective). The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor, such as isopropylamine, or by removing the ketone byproduct.

Another well-established chemoenzymatic strategy is lipase-catalyzed kinetic resolution . In this approach, a racemic mixture of an amine precursor is treated with a lipase (B570770), which selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated enantiomers. For example, a racemic 1-amino-7-nitro-1,2,3,4-tetrahydronaphthalene could be resolved using a lipase such as Candida antarctica lipase B (CALB) in the presence of an acyl donor. The resulting enantiopure N-acylated amine and the unreacted amine enantiomer can then be separated and the acyl group removed to afford the enantiopure amine. Dynamic kinetic resolution (DKR) can further enhance the yield of the desired enantiomer by incorporating a racemization catalyst that continuously converts the unwanted enantiomer into the reactive one.

The following table summarizes the key features of these chemoenzymatic approaches:

| Method | Enzyme | Key Transformation | Advantages |

| Asymmetric Amination | Transaminase (TA) | Prochiral ketone to chiral amine | High enantioselectivity, direct access to chiral amine |

| Kinetic Resolution | Lipase | Racemic amine to enantiopure amine and acylated amine | Broad substrate scope, commercially available enzymes |

Novel and Sustainable Synthetic Protocols for this compound

Recent advances in synthetic methodology have focused on developing more sustainable, efficient, and safer processes. These novel protocols are highly relevant for the synthesis of this compound.

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of amines and diamines can be significantly improved using flow reactors.

For the synthesis of this compound, a multi-step sequence could be designed in a continuous flow setup. For example, the nitration of a tetralin precursor, followed by a reduction of the nitro groups, could be performed in sequential flow reactors. The use of packed-bed reactors containing immobilized catalysts, such as palladium on carbon for hydrogenation, allows for easy separation of the catalyst from the product stream, leading to a cleaner reaction and catalyst recycling.

Furthermore, chemoenzymatic reactions can be integrated into continuous flow platforms. Immobilized enzymes, such as transaminases or lipases, can be packed into columns, and the substrate solution is continuously passed through the column. This setup allows for high throughput, easy product isolation, and improved enzyme stability and reusability. nih.gov A continuous flow system for the synthesis of a chiral precursor to this compound could involve the following steps:

Pumping a solution of the prochiral ketone precursor and an amine donor through a packed-bed reactor containing an immobilized transaminase.

In-line purification to remove byproducts and unreacted starting materials.

Subsequent reaction in another flow reactor for the reduction of the second functional group (e.g., a nitro group).

This integrated approach minimizes manual handling of intermediates and can lead to a more efficient and automated synthesis.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating these principles.

A key aspect of green chemistry is the use of renewable feedstocks . While the tetralin core is typically derived from petroleum, research into bio-based aromatic compounds could provide alternative starting materials in the future.

Atom economy is another crucial principle, which seeks to maximize the incorporation of all materials used in the process into the final product. Reductive amination, a common method for amine synthesis, is an example of an atom-economical reaction. wikipedia.org The direct reductive amination of a diketone precursor of this compound, for instance, would have a high atom economy.

The use of greener solvents is also paramount. Traditional organic solvents are often volatile and toxic. The development of syntheses in alternative solvents like water, supercritical fluids, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental footprint of the process. mdpi.comresearchgate.net Deep eutectic solvents (DESs) have also emerged as promising green media for amine synthesis. mdpi.com

Catalysis is a cornerstone of green chemistry. The use of highly efficient and selective catalysts, including biocatalysts as discussed in section 2.2.3, can reduce energy consumption and waste generation. For the synthesis of this compound, employing heterogeneous catalysts that can be easily recovered and reused is a key green strategy.

The following table highlights the application of green chemistry principles to diamine synthesis:

| Green Chemistry Principle | Application in Diamine Synthesis |

| Renewable Feedstocks | Exploration of bio-based aromatic precursors. |

| Atom Economy | Use of reactions like reductive amination. |

| Greener Solvents | Replacement of volatile organic compounds with water, 2-MeTHF, or DESs. mdpi.comresearchgate.netmdpi.com |

| Catalysis | Application of biocatalysts and recyclable heterogeneous catalysts. |

Photoredox and electrochemical methods represent cutting-edge synthetic strategies that utilize light or electricity, respectively, to drive chemical reactions. These methods often proceed under mild conditions and can enable transformations that are challenging to achieve with traditional thermal methods.

Photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds and for dearomatization reactions. An intermolecular hydroalkylative dearomatization of naphthalenes has been achieved using visible-light photoredox catalysis. nih.govresearchgate.netdocumentsdelivered.com This type of methodology could potentially be adapted for the synthesis of the tetralin core of the target molecule from a naphthalene (B1677914) precursor, with the simultaneous introduction of functional groups that can be converted to amines. For instance, a photoredox-catalyzed dearomatization of a substituted naphthalene could be envisioned to generate a di-functionalized tetralin intermediate.

Electrochemical synthesis offers a green and sustainable alternative to conventional redox reactions, as it replaces chemical oxidants and reductants with electricity. Electrochemical reductive amination is a promising method for the synthesis of amines. rsc.orgrsc.org This technique could be applied to the synthesis of this compound from a diketone precursor. The reaction would involve the in-situ formation of an imine followed by its electrochemical reduction to the amine. This approach avoids the use of metal hydride reducing agents, which can be hazardous and generate stoichiometric waste.

While specific applications of these methods to the synthesis of this compound are not yet widely reported, the general principles and the successful application to related systems suggest their significant potential for developing novel and sustainable routes to this important diamine.

Reactivity and Mechanistic Investigations of 1,2,3,4 Tetrahydronaphthalene 1,7 Diamine

Functionalization Reactions at the Amine Centers

The presence of two distinct amine groups—a primary aliphatic amine at C1 and a primary aromatic amine at C7—allows for selective functionalization based on their differing nucleophilicity and steric environments. Generally, aliphatic amines are more basic and nucleophilic than their aromatic counterparts, suggesting that reactions can be directed towards the C1 amine under controlled conditions.

Common functionalization reactions include N-alkylation and N-acylation.

N-Alkylation: The selective mono- or di-alkylation of the more nucleophilic C1-amine could be achieved using alkyl halides. wikipedia.org More advanced and selective methods, such as the "borrowing hydrogen" strategy with alcohols catalyzed by ruthenium or iridium complexes, could also be employed to yield secondary amines. nih.gov Exhaustive alkylation would lead to the formation of quaternary ammonium (B1175870) salts. wikipedia.org For aromatic amines, alkylation can also be achieved using nitriles under hydrogenation conditions. rsc.org

N-Acylation: Acylation is a fundamental transformation for amines, often used for protection or to introduce new functional groups. researchgate.net The reaction with acyl chlorides or anhydrides would likely proceed readily at both amine centers, though the C1-amine would be expected to react faster. orientjchem.org Chemoselective acylation might be possible by leveraging the different reactivity of the two amines or by using milder acylating agents, such as those derived from benzotriazole (B28993) chemistry which can proceed in water. nih.gov

| Reaction Type | Reagent/Catalyst | Probable Product(s) | Notes |

| N-Alkylation | 1. R-X (Alkyl Halide)2. Base (e.g., K₂CO₃) | Mono- and di-alkylated products, primarily at the C1-amine. | The C1 amine is more nucleophilic. Over-alkylation is possible. wikipedia.org |

| 1. R-OH (Alcohol)2. Ru or Ir catalyst | Selective mono-alkylation at the C1-amine. | "Borrowing Hydrogen" or "Hydrogen Autotransfer" method is highly atom-efficient. nih.gov | |

| N-Acylation | 1. Acyl Chloride (RCOCl)2. Base (e.g., Pyridine) | Mono- or di-acylated products. | The C1-amine is expected to react faster than the C7-amine. researchgate.net |

| 1. Acetic Anhydride (B1165640) | Di-acetylated product. | A common and effective method for acetylating amines. orientjchem.org |

Reactivity of the Saturated and Aromatic Ring Systems of the Tetrahydronaphthalene Moiety

The tetrahydronaphthalene core consists of two distinct ring systems with characteristic reactivities.

Aromatic Ring Reactivity: The benzene (B151609) ring is activated towards electrophilic aromatic substitution (SEAr) by the powerful electron-donating C7-amino group. wikipedia.org This group is an ortho-, para-director. Therefore, electrophiles are expected to add at the C6 and C8 positions. Common SEAr reactions include halogenation, nitration, and Friedel-Crafts alkylation/acylation. byjus.com The C1-aminoalkyl group also has a net activating effect on the ring.

Saturated Ring Reactivity: The alicyclic ring can undergo oxidation and dehydrogenation reactions. Oxidation of the tetralin ring system can be complex, potentially leading to the formation of tetralones or even ring-cleavage products under harsh conditions. cdnsciencepub.comnih.gov Catalytic dehydrogenation, often using palladium on carbon (Pd/C) or other transition metal catalysts, can aromatize the saturated ring to yield the corresponding naphthalenediamine derivative. wikipedia.org This process is the reverse of hydrogenation, which is used to produce the tetralin scaffold from naphthalene (B1677914) precursors. chemrxiv.org

| Ring System | Reaction Type | Reagent/Catalyst | Probable Product(s) |

| Aromatic | Electrophilic Substitution (e.g., Bromination) | Br₂ / FeBr₃ | 6-Bromo- and/or 8-Bromo-substituted diamine. |

| Aromatic | Electrophilic Substitution (e.g., Nitration) | HNO₃ / H₂SO₄ | 6-Nitro- and/or 8-Nitro-substituted diamine. |

| Saturated | Dehydrogenation | Pd/C, Heat | 1,7-Naphthalenediamine. |

| Saturated | Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Complex mixture, potentially including tetralone and ring-opened products. |

Intermolecular and Intramolecular Cyclization Reactions Utilizing the Diamine Motif

The two amine groups in 1,2,3,4-tetrahydronaphthalene-1,7-diamine are perfectly positioned to act as nucleophiles in reactions that form new heterocyclic rings.

Intermolecular Cyclization: The diamine can react with bifunctional electrophiles to form larger heterocyclic structures. For example, reaction with a dicarbonyl compound like 2,3-butanedione (B143835) would lead to the formation of a diazepine (B8756704) ring fused to the naphthalene system.

Intramolecular Cyclization: If one of the amine groups is first functionalized with a group containing an electrophilic center, subsequent intramolecular cyclization can occur. nih.gov A particularly relevant transformation for the C1-amine, being a β-arylethylamine, is the Pictet-Spengler reaction. wikipedia.org Condensation of the C1-amine with an aldehyde or ketone would form an imine, which could then undergo an acid-catalyzed intramolecular electrophilic attack on the activated aromatic ring (likely at the C8 position) to form a new six-membered nitrogen-containing ring. numberanalytics.commdpi.com This would result in a rigid, polycyclic alkaloid-like scaffold.

Detailed Mechanistic Pathways for Key Transformations Involving this compound

Understanding the mechanistic pathways is crucial for predicting and controlling the outcomes of reactions.

Mechanism of Electrophilic Aromatic Substitution: The reaction proceeds via a classic SEAr mechanism.

Generation of a potent electrophile (e.g., Br⁺ from Br₂ and FeBr₃).

The π-system of the electron-rich aromatic ring acts as a nucleophile, attacking the electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The positive charge is delocalized across the ring, particularly onto the positions ortho and para to the powerful C7-amino activating group.

A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

Mechanism of the Pictet-Spengler Reaction: This powerful cyclization reaction would involve the C1-amine.

The C1-amine condenses with an aldehyde (R-CHO) to form a Schiff base (imine).

Under acidic conditions, the imine nitrogen is protonated, forming a highly electrophilic iminium ion. wikipedia.org

The electron-rich aromatic ring (activated by the C7-amine) performs an intramolecular nucleophilic attack on the iminium carbon. The attack is regiochemically favored at the C8 position due to its ortho relationship to the activating C7-amine.

Loss of a proton from the C8 position re-aromatizes the ring, yielding the final tetracyclic product. nih.gov

Stereoselective Reactions Promoted by Chiral this compound

The C1 position of the molecule is a stereocenter. If the diamine is resolved into its individual enantiomers, (R)- and (S)-1,2,3,4-tetrahydronaphthalene-1,7-diamine, it can be used as a chiral auxiliary or ligand in asymmetric synthesis.

As a Chiral Ligand: The two nitrogen atoms can chelate to a metal center, creating a chiral environment. Such metal-diamine complexes are widely used to catalyze a variety of asymmetric reactions, including reductions, alkylations, and C-H functionalization. mdpi.com For instance, a copper(II) complex of a chiral diamine could be used to catalyze asymmetric Friedel-Crafts alkylations. nih.gov

As a Chiral Auxiliary: The chiral diamine could be temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the key transformation, the auxiliary can be cleaved and recovered. This approach is common in the synthesis of chiral amines and amino acids.

As an Organocatalyst: Chiral primary amines and their derivatives are known to act as organocatalysts, for example, in asymmetric Michael additions by forming chiral enamines or iminium ions as transient intermediates. The bifunctional nature of the diamine could offer unique catalytic properties.

The development of synthetic routes to enantiopure aminotetralins is an active area of research, often involving enzymatic reductive amination or asymmetric synthesis strategies. rsc.orgnih.gov These methods could potentially be adapted to produce enantiomerically pure (R)- or (S)-1,2,3,4-tetrahydronaphthalene-1,7-diamine for applications in stereoselective catalysis.

Applications in Asymmetric Catalysis and Ligand Design

Design and Synthesis of Chiral Ligands Derived from 1,2,3,4-Tetrahydronaphthalene-1,7-diamine

There is no specific information available in the search results regarding the design and synthesis of chiral ligands derived explicitly from this compound. The synthesis of chiral diamines is a well-established field, often involving sequential reactions to build complex polyamine structures from readily available starting materials. For instance, methods like palladium-catalyzed allylic amination are employed to create allylic hydroxylamine-derived sulfamate esters, which can then undergo further transformations to yield enantioenriched diamines nih.gov.

Homogeneous Asymmetric Catalysis Using this compound Ligands

Specific data on the use of this compound-derived ligands in homogeneous asymmetric catalysis is not present in the available literature. However, the performance of chiral diamine ligands is a cornerstone of homogeneous catalysis.

While there are no studies detailing the use of this compound ligands, the broader family of chiral diamines is integral to enantioselective hydrogenation. Asymmetric transfer hydrogenation (ATH), in particular, often utilizes complexes of iridium or ruthenium with chiral diamine ligands to reduce functionalized ketones, yielding optically active secondary alcohols with high enantioselectivities nih.gov. The development of half-sandwich bifunctional η6-arene metal catalysts with substituted 1,2-diamines has significantly advanced the utility of ATH in both academic and industrial settings nih.gov.

For example, polymeric chiral diamine ligands have been developed for iridium-catalyzed ATH of ketones, achieving excellent enantioselectivities (up to 99% ee) and high total turnover numbers nih.gov. The structure of the diamine ligand is critical, and variations can significantly impact the catalyst's effectiveness researchgate.net.

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Ketones Using Chiral Diamine Ligands (General Examples) This table presents general data for illustrative purposes, as specific data for this compound is unavailable.

| Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir-polydiamine | Functionalized Ketones | Chiral Secondary Alcohols | Up to 99% | nih.gov |

Interactive Data Table

| Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ir-polydiamine | Functionalized Ketones | Chiral Secondary Alcohols | Up to 99% | nih.gov |

| RuH2(diphosphine)(diamine) | Acetophenone | 1-Phenylethanol | Varies with ligand | researchgate.net |

Information on the application of this compound ligands in these specific bond-forming reactions could not be found. In a broader context, chiral diamines are pivotal in various asymmetric C-C and C-heteroatom bond-forming reactions. For instance, palladium-catalyzed reactions are a cornerstone for C-N bond formation to generate chiral amines nih.gov. The Buchwald-Hartwig cross-coupling reaction, which couples amines and aryl halides, is a prominent example of palladium-catalyzed C-N bond formation widely used in medicinal and process chemistry tcichemicals.com.

There is no literature available concerning the role of this compound in Lewis acid or Brønsted acid catalysis. Conceptually, the amine functionalities within the diamine structure could interact with Lewis or Brønsted acids, potentially modulating the catalytic activity or selectivity of a reaction system. Brønsted acid co-catalysis has been shown to dramatically increase the efficiency of certain photoredox reactions, including carbon-carbon bond formation nih.gov.

Heterogeneous Catalysis and Immobilized this compound Catalysts

No research detailing the immobilization of this compound or its derivatives for use in heterogeneous catalysis was found. The immobilization of homogeneous catalysts is a significant area of research aimed at combining the high selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. One approach involves creating polymeric versions of chiral ligands, which renders the resulting metal complex insoluble for easier recovery and reuse nih.gov.

Organocatalytic Applications of this compound Derivatives

Specific organocatalytic applications of this compound derivatives are not documented in the provided search results. Chiral diamines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamines or iminium ions. For example, simple chiral diamine catalysts have been successfully applied in asymmetric Michael reactions between dimedone and α,β-unsaturated ketones, yielding products with high enantioselectivities nih.gov.

Advanced Analytical and Characterization Methodologies

High-Resolution Mass Spectrometry for Elucidating Reaction Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of molecules, enabling the elucidation of elemental compositions and the identification of unknown compounds in complex mixtures. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers provide the high resolving power and mass accuracy required to distinguish between ions of very similar mass-to-charge ratios (m/z).

In the context of synthesizing 1,2,3,4-Tetrahydronaphthalene-1,7-diamine, HRMS would be employed to:

Confirm the identity of the final product by matching the experimentally determined accurate mass to the theoretical mass of the protonated molecule ([M+H]⁺).

Identify reaction intermediates and byproducts , providing insights into the reaction mechanism. Fragmentation analysis (MS/MS) can further help in structurally characterizing these species.

While specific HRMS data for this compound is not readily found, data for analogous compounds like 1,2,3,4-tetrahydronaphthalen-2-amine and 1,2,3,4-tetrahydronaphthalene-1,4-diol (B8781219) are available and demonstrate the utility of mass spectrometry. For instance, the gas chromatography-mass spectrometry (GC-MS) data for 1,2,3,4-tetrahydronaphthalene-1,4-diol shows a molecular ion peak and characteristic fragment ions that aid in its identification. nih.gov

Table 1: Illustrative Mass Spectrometry Data for Related Tetralin Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Data (m/z) |

|---|---|---|---|

| 1,2,3,4-Tetrahydronaphthalen-2-amine | C₁₀H₁₃N | 147.22 | GC-MS data available showing molecular ion and fragmentation patterns. nih.gov |

| 1,2,3,4-Tetrahydronaphthalene-1,4-diol | C₁₀H₁₂O₂ | 164.20 | Top peaks at 146, 104, 117. nih.gov |

Multidimensional NMR Spectroscopy for Complex Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, multidimensional NMR techniques are often necessary for the unambiguous structural assignment of complex molecules like this compound and its derivatives.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aliphatic and aromatic regions of the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

For this compound, these techniques would be essential to confirm the positions of the two amine groups on the tetrahydronaphthalene core. While specific multidimensional NMR data for this diamine are not published, ¹H NMR data for the parent compound, 1,2,3,4-Tetrahydronaphthalene (B1681288), is well-documented. chemicalbook.com

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction can also be used to determine the absolute configuration of a single enantiomer, often through the use of a chiral derivatizing agent or by resolving the racemate and crystallizing one enantiomer.

The successful application of this technique relies on the ability to grow high-quality single crystals of the compound or a suitable derivative. While a crystal structure for this compound itself is not publicly available, crystal structures of various tetralin derivatives have been reported. For example, the crystal structures of two 1,2,3,4-tetrahydronaphthalene derivatives obtained during the synthesis of elisabethin A have been determined, revealing a half-chair conformation for the non-aromatic ring. nih.gov Similarly, the synthesis and characterization, including X-ray crystallography, of certain 1,2,3,4-naphthalene diimides have been documented. beilstein-journals.orgresearchgate.netnih.govnih.gov

Table 2: Example Crystallographic Data for a Tetralin Derivative

| Compound Feature | Details from a reported 1,2,3,4-tetrahydronaphthalene derivative nih.gov |

|---|---|

| Crystal System | Orthorhombic (for one derivative), Monoclinic (for another) |

| Space Group | P2₁2₁2₁ / P2₁ |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration and Enantiopurity Assessment

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is characteristic of a particular enantiomer and its conformation.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

For this compound, which possesses at least one stereocenter at the C1 position, CD and ORD would be invaluable for:

Determining the absolute configuration of the enantiomers by comparing experimental spectra with theoretical calculations or with spectra of related compounds of known configuration.

Assessing the enantiomeric purity of a sample, as the magnitude of the CD or ORD signal is proportional to the enantiomeric excess.

Chromatographic Techniques for Chiral Resolution and Purity Analysis (e.g., HPLC, GC, SFC)

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For chiral molecules like this compound, specialized chiral chromatography is required to separate the enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for the analytical and preparative separation of enantiomers. The choice of CSP is critical and often involves screening various types of chiral selectors, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. researchgate.net Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC. Gas Chromatography (GC) with a chiral column can also be used for volatile chiral compounds.

Research on related tetralin derivatives has demonstrated successful enantiomeric separation using HPLC with β-cyclodextrin-based columns. researchgate.net These studies investigate the effects of mobile phase composition and temperature on retention and resolution, achieving baseline separation of enantiomers. researchgate.net

Table 3: Illustrative Conditions for Chiral HPLC Separation of Tetralin Derivatives researchgate.net

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | β-cyclodextrin bonded columns (e.g., Cyclobond I 2000 RSP) |

| Mobile Phase | Mixtures of aqueous buffers and organic modifiers (e.g., methanol (B129727), acetonitrile) |

| Detection | UV detection at a specific wavelength (e.g., 200 nm) |

Derivatives and Structural Analogs of 1,2,3,4 Tetrahydronaphthalene 1,7 Diamine

Synthesis of Substituted 1,2,3,4-Tetrahydronaphthalene-1,7-diamine Isomers

The synthesis of substituted isomers of this compound can be approached through various synthetic strategies, often involving the construction of the tetralin core followed by the introduction or modification of the amino groups. While direct synthetic routes to a broad range of substituted 1,7-diamine isomers are not extensively documented in the literature, methods for the synthesis of other substituted aminotetralins can provide insight into potential synthetic pathways.

One common approach involves the functionalization of a pre-existing tetralone or naphthalene (B1677914) precursor. For instance, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') starting from naphthalene-2,3-diol highlights a multi-step process that includes methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction, followed by demethylation. researchgate.net This demonstrates a pathway where substituents (in this case, hydroxyl groups) are carried through a synthetic sequence that ultimately installs an amino group on the aliphatic portion of the tetralin ring.

Another strategy involves the reduction of a substituted naphthalene derivative. For example, 1,7-dialkoxynaphthalenes can be reduced with sodium to yield the corresponding monoalkoxytetralone. google.com This tetralone can then serve as a key intermediate for the introduction of amino groups via reductive amination or other nitrogen-installing reactions. The specific positioning of the amino groups would be dictated by the starting material and the regioselectivity of the reactions employed.

Furthermore, a nitrogen deletion/Diels-Alder cascade reaction has been reported for the synthesis of substituted tetralins from isoindoline (B1297411) precursors. researchgate.netacs.org This method allows for the construction of the tetralin skeleton with various substituents, which could then be further functionalized to introduce the desired diamine pattern. The table below summarizes some synthetic approaches to substituted tetralin cores that could potentially be adapted for the synthesis of 1,7-diamine isomers.

| Starting Material | Key Reactions | Substituted Tetralin Product | Potential for Diamine Synthesis |

|---|---|---|---|

| Naphthalene-2,3-diol | Methylation, Friedel-Crafts Acylation, Haloform Reaction, Birch Reduction, Curtius Reaction | 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol | Demonstrates multi-step synthesis to install amino and other functional groups. |

| 1,7-Dihydronaphthalene | Alkylation, Reduction | Substituted Tetralones | Tetralone intermediates can be converted to amines via reductive amination. |

| Isoindoline | Nitrogen Deletion, Diels-Alder Cycloaddition | Substituted Tetralins | Offers a route to a variety of substituted tetralin scaffolds for further functionalization. |

N-Alkylated and N-Acylated Derivatives: Synthesis and Reactivity

The amino groups of this compound are nucleophilic and can readily undergo N-alkylation and N-acylation reactions to produce a diverse range of derivatives. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

N-Alkylation: N-alkylation of amines can be achieved using various alkylating agents, such as alkyl halides, sulfates, or alcohols. The reaction of an amine with an alkyl halide is a classic example of nucleophilic aliphatic substitution. wikipedia.org For aromatic amines, catalytic systems are often employed to facilitate the reaction. For instance, iridium complexes have been shown to be effective catalysts for the N-methylation of aromatic amines using methanol (B129727) as the alkylating agent. organic-chemistry.org Similarly, triarylboranes can catalyze the N-alkylation of a variety of amines with aryl esters. rsc.org The reactivity of the two amino groups in this compound may differ, potentially allowing for selective mono- or di-alkylation under controlled conditions. The aromatic amino group is generally less nucleophilic than the aliphatic one due to the delocalization of the lone pair of electrons into the aromatic ring.

N-Acylation: N-acylation is a fundamental reaction for the formation of amides and is widely used in organic synthesis. researchgate.net Carboxylic acid derivatives such as acyl chlorides, anhydrides, or esters are common acylating agents. The reaction typically proceeds readily with primary and secondary amines. A continuous-flow acetylation method using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst has been developed for various aromatic and aliphatic amines. nih.gov Another efficient method for N-acylation involves the use of N-protected aminoacylbenzotriazoles in water under microwave irradiation. mdpi.com The di-acylation of N-aminoquinazolin-4(3H)-one derivatives has also been studied, providing insights into the acylation of diamino compounds. iaea.org

The synthesis of N-alkylated and N-acylated derivatives of aminotetralins is also documented in the context of process development for pharmaceutical intermediates. For example, a process for the synthesis of amino-methyl tetralin derivatives involves the reduction of an amide to the corresponding amine, which can then be further functionalized. google.com

Ring-Modified and Heterocyclic Analogs of the Tetrahydronaphthalene Scaffold

Modification of the tetrahydronaphthalene ring system or the annulation of heterocyclic rings onto the scaffold can lead to novel compounds with unique properties. The diamino functionality of this compound can serve as a handle for the construction of such analogs.

One approach to creating heterocyclic analogs is to use the tetralin moiety as a building block in the synthesis of more complex structures. For example, novel thiazoline-tetralin derivatives have been synthesized and evaluated for their biological activity. nih.gov In this work, 5,6,7,8-tetrahydro-2-naphthol (B72861) was used as a starting material to construct a series of N'-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazides. nih.gov This demonstrates how a functionalized tetralin can be linked to a heterocyclic ring system.

Similarly, other research has focused on the synthesis of novel heterocyclic compounds bearing a tetralin moiety with potential anticancer activity. tandfonline.com These studies often involve the reaction of a substituted tetralin with reagents that lead to the formation of pyrazoline, thioxopyrimidine, oxopyridine, or other heterocyclic rings. mdpi.com The synthesis of such compounds highlights the versatility of the tetralin scaffold in medicinal chemistry.

The synthesis of heterocyclic compounds can also be achieved through diversity-oriented approaches using aminoazoles as precursors. nih.gov While not directly starting from a diaminotetralin, these methods showcase strategies for constructing fused heterocyclic systems that could potentially be adapted. The table below presents examples of heterocyclic systems that have been synthesized incorporating a tetralin scaffold.

| Tetralin Precursor | Heterocyclic Ring Formed | Synthetic Approach | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydro-2-naphthol | Thiazoline | Multi-step synthesis involving formation of an acetohydrazide followed by cyclization with a phenacyl bromide derivative. | nih.gov |

| Substituted tetralin-chalcones | Pyrazoline, Thioxopyrimidine, Oxopyridine | Cyclocondensation reactions with various reagents. | mdpi.com |

| Tetralin-containing precursors | Various heterocycles | Targeted synthesis for potential anticancer activity. | tandfonline.com |

Structure-Reactivity Relationship Studies for Catalytic Performance and Chemical Functionality

The relationship between the structure of this compound derivatives and their reactivity is crucial for understanding their potential in catalysis and other chemical applications. While specific studies on this particular diamine are scarce, general principles from related compounds can be extrapolated.

The positioning and nature of substituents on the tetralin ring can significantly influence the electronic properties of the amino groups, thereby affecting their nucleophilicity and basicity. Electron-donating groups on the aromatic ring would be expected to increase the electron density on the aromatic amino group, enhancing its reactivity. Conversely, electron-withdrawing groups would decrease its reactivity. The steric hindrance around the amino groups will also play a critical role in their accessibility to reagents.

In the context of catalysis, chiral diamines are important ligands in asymmetric synthesis. The stereochemistry of the 1-amino group in this compound suggests that chiral derivatives could be synthesized and explored as ligands for metal-catalyzed reactions. The conformational rigidity of the tetralin scaffold can be advantageous in creating a well-defined chiral environment around a metal center.

Structure-activity relationship (SAR) studies on other substituted tetralins and diamines have provided valuable insights. For example, SAR studies on substituted cathinones, which share some structural similarities, have shown how modifications to the carbon chain length and aromatic substitutions affect their interaction with biological targets. nih.gov Similarly, studies on di- and tetramine (B166960) disulfides have explored how structural variations impact their biological activity. nih.gov Research on aromatic ring-substituted ketamine esters has also demonstrated the influence of substituent position and electronic properties on their anesthetic and analgesic activities. mdpi.com These studies underscore the importance of systematic structural modifications in tuning the chemical and biological properties of a molecule.

For derivatives of this compound, a systematic investigation of the effects of N-alkylation, N-acylation, and ring substitution on their performance in catalytic reactions or as functional chemical entities would be a logical next step in exploring their potential.

Emerging Applications in Chemical Biology and Materials Science

Design of Chemical Probes for Biochemical Pathway Elucidation (Mechanistic Focus)

Currently, there are no published studies that describe the design or use of 1,2,3,4-Tetrahydronaphthalene-1,7-diamine as a chemical probe for the elucidation of biochemical pathways. The development of chemical probes typically requires a molecule to possess specific properties, such as the ability to selectively interact with a biological target and a reporter group (e.g., a fluorophore or a reactive handle for pull-down assays) to enable detection and identification of binding partners. The diamino-tetralin scaffold, in principle, could be functionalized to incorporate such features, potentially allowing it to serve as a core structure for novel probes. However, the research to validate this potential has not been documented for this specific diamine.

Supramolecular Assemblies and Molecular Recognition Systems Involving the Diamine

There is a lack of specific information in the scientific literature regarding the formation of supramolecular assemblies or molecular recognition systems that directly involve this compound. Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) to build larger, organized structures from smaller molecular components. The presence of two amine groups and an aromatic ring in this compound suggests its potential to participate in such interactions. For instance, the amine groups could act as hydrogen bond donors, while the aromatic ring could engage in stacking interactions. However, no studies have been published that explore or confirm these possibilities for this particular compound.

Integration of this compound into Functional Polymeric Architectures

The synthesis of functional polymeric architectures often utilizes diamine monomers in polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. While diamines based on the tetralin scaffold are known, there are no specific reports on the use of this compound in the creation of such polymers. The properties of the resulting polymers, such as thermal stability, solubility, and mechanical strength, would be influenced by the rigid and partially saturated structure of the tetrahydronaphthalene core. Research in this area would be necessary to determine the specific characteristics and potential applications of polymers derived from this diamine.

Investigation of Non-Covalent Interactions with Biomacromolecules (e.g., mechanistic binding to proteins, DNA)

Mechanistic studies detailing the non-covalent interactions of this compound with biomacromolecules like proteins and DNA are not available in the current scientific literature. The investigation of such interactions is crucial for understanding the biological activity of a compound and for the rational design of new therapeutic agents or biological tools. The amine groups of the diamine could potentially form hydrogen bonds with amino acid residues in proteins or with the phosphate (B84403) backbone of DNA. The tetralin ring system could also participate in hydrophobic or van der Waals interactions within the binding pockets of proteins or intercalate between the base pairs of DNA. However, without experimental or computational studies, the nature and significance of these potential interactions remain speculative.

Chemical Tools for Investigating Biological Pathways (Mechanistic, Non-Therapeutic)

The use of this compound as a chemical tool for the mechanistic investigation of biological pathways has not been reported. Chemical tools are small molecules designed to perturb and study biological processes in a controlled manner. For this diamine to be employed as such a tool, it would need to exhibit specific and potent activity on a particular biological target. Research would be required to identify any such targets and to characterize the compound's mechanism of action.

Future Prospects and Research Challenges

Development of Next-Generation Asymmetric Catalysts Based on 1,2,3,4-Tetrahydronaphthalene-1,7-diamine

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries. Chiral diamines, in particular, have proven to be highly effective ligands for a wide range of metal-catalyzed reactions. chemrxiv.orgchemrxiv.org The rigid, partially saturated bicyclic structure of this compound presents a unique chiral scaffold that could be exploited for creating next-generation asymmetric catalysts.

Future research will likely focus on synthesizing enantiopure forms of this diamine and its derivatives to serve as ligands for transition metals like palladium, rhodium, and copper. nih.gov These metal complexes could be applied to a variety of asymmetric transformations. The cooperative action of the two amine groups in a 1,3-relationship can be instrumental in achieving high enantioselectivity in reactions such as the Mannich reaction. nih.govnii.ac.jp The development of these catalysts holds the promise of providing new, efficient routes to complex chiral molecules. nih.gov

Table 1: Potential Asymmetric Reactions for Catalysts Derived from this compound

| Reaction Type | Potential Metal Catalyst | Key Transformation | Reference for Analogy |

|---|---|---|---|

| Allylic Amination | Palladium (Pd) | Formation of chiral amines | nih.gov |

| Hydrogenation | Rhodium (Rh), Iridium (Ir) | Reduction of prochiral ketones and olefins | chinesechemsoc.org |

| Hydrosilylation | Zinc (Zn) | Reduction of ketones to chiral alcohols | nih.gov |

| Mannich Reaction | Organocatalyst or Metal Complex | Formation of β-amino carbonyl compounds | nih.govmdpi.com |

Exploration of Novel Synthetic Pathways and Methodologies for Enhanced Efficiency

While the tetrahydronaphthalene core is a common motif, efficient and high-yielding synthetic routes specifically for the 1,7-diamine derivative are not yet well-established. Future research must prioritize the development of novel and efficient synthetic pathways. Drawing inspiration from the synthesis of analogous structures, new methodologies can be explored. researchgate.netnih.gov For instance, a concise synthesis for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol has been reported, starting from naphthalene-2,3-diol, which could be adapted. researchgate.net

Key areas for innovation include the use of modern catalytic methods, such as iron-catalyzed cyclizations, to construct the tetrahydronaphthalene skeleton. nih.gov Furthermore, developing multi-component reactions could significantly enhance efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes, aligning with principles of atom economy. researchgate.net The exploration of flow chemistry could also offer advantages in terms of scalability, safety, and precise control over reaction parameters.

Table 2: Comparison of Potential Synthetic Strategies for the Tetrahydronaphthalene Core

| Synthetic Strategy | Key Features | Potential Advantages | Reference for Analogy |

|---|---|---|---|

| Multi-step synthesis from Naphthalene (B1677914) diols | Sequential functionalization and reduction steps | Utilizes commercially available starting materials | researchgate.net |

| Iron(III)-catalyzed Cyclization | Friedel-Crafts alkylation of aryl ketone precursors | Operational simplicity, mild conditions | nih.gov |

| Diels-Alder Reaction | [4+2] cycloaddition to form the bicyclic ring | High stereocontrol, atom economy | researchgate.net |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.gov For this compound, these computational tools can accelerate progress in several key areas. AI algorithms can be employed to design novel catalyst structures based on this diamine scaffold, predicting their potential efficacy and selectivity for various reactions. umich.eduresearchgate.net By analyzing vast datasets of known reactions, ML models can predict the outcomes of synthetic routes, including reaction yields and optimal conditions, thereby reducing the need for extensive empirical screening. researchgate.netnih.gov

Deep learning frameworks can be trained on existing chemical reaction data to propose novel synthetic pathways that are more efficient or sustainable. nih.govresearchgate.net This predictive power is particularly valuable for a less-explored molecule, as it can guide experimental efforts toward the most promising avenues. Furthermore, AI can assist in elucidating complex reaction mechanisms by analyzing computational and experimental data, providing insights that are difficult to obtain through traditional methods alone. researchgate.net

Table 3: Applications of AI/ML in the Development of this compound Chemistry

| Application Area | AI/ML Tool/Technique | Potential Impact | Reference for Analogy |

|---|---|---|---|

| Catalyst Design | Graph Neural Networks (GNNs) | Design of novel chiral ligands with optimized properties | nih.govumich.edu |

| Reaction Prediction | Deep Learning Models | Prediction of reaction yields and optimal conditions (temperature, solvent, etc.) | nih.govresearchgate.net |

| Synthesis Planning | Retrosynthesis Algorithms | Proposal of novel and efficient synthetic routes | researchgate.net |

Addressing Sustainability and Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are paramount for the future of chemical synthesis and manufacturing. researchgate.net Research on this compound must incorporate these principles from the outset. This includes developing syntheses that maximize atom economy, utilize renewable feedstocks, and employ environmentally benign solvents like water. researchgate.netrsc.org One-pot, multi-component reactions are particularly attractive as they reduce waste and energy consumption. researchgate.net

In the application phase, catalysts derived from this diamine should be designed for high efficiency and selectivity to minimize byproduct formation. rsc.org Another critical aspect is the development of heterogeneous catalysts by immobilizing the diamine-based complexes on solid supports. This would facilitate easy separation and recycling of the catalyst, a key tenet of sustainable chemistry. The use of earth-abundant metal catalysts in conjunction with these ligands would also be a significant step toward greater sustainability.

Table 4: Green Chemistry Principles and Their Application

| Principle | Potential Application to this compound | Reference for Analogy |

|---|---|---|

| Prevent Waste | Design one-pot syntheses and high-yield catalytic reactions | researchgate.net |

| Maximize Atom Economy | Utilize multi-component and cycloaddition reactions | researchgate.netrsc.org |

| Use Safer Solvents | Develop synthetic and catalytic methods that work in water or other green solvents | researchgate.net |

| Design for Energy Efficiency | Employ reactions that proceed at ambient temperature and pressure | nih.gov |

Expanding Mechanistic Understanding Through Advanced In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. Advanced in situ spectroscopic techniques offer a powerful window into the dynamics of chemical reactions as they occur. For catalysts derived from this compound, techniques like in situ infrared (IR) and Raman spectroscopy can be used to monitor the formation of catalytic species and track the conversion of reactants to products in real-time. nih.gov

These methods can help identify transient intermediates and provide crucial information about the catalyst's active state and deactivation pathways. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to study reaction kinetics and elucidate the structure of key intermediates. Combining these experimental observations with computational modeling, such as Density Functional Theory (DFT), will provide a comprehensive picture of the catalytic cycle, enabling the rational design of more efficient and robust catalysts.

Table 5: In Situ Spectroscopic Techniques for Mechanistic Studies

| Technique | Type of Information Provided | Application Example | Reference for Analogy |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Monitoring changes in functional groups, reaction progress | Following the formation of poly(amide acid) from diamine and dianhydride | nih.gov |

| Raman Spectroscopy | Identifying intermediate species, structural information | Observing long-lived intermediates in polyimide synthesis | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Reaction kinetics, structural elucidation of intermediates | Monitoring reaction progress and quantifying products | soton.ac.uk |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1,2,3,4-Tetrahydronaphthalene-1,7-diamine and ensuring structural accuracy?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of amine groups and hydrogenation patterns. Mass spectrometry (MS) should be employed to verify molecular weight and fragmentation patterns, particularly for distinguishing regioisomers. For diastereomeric purity, chiral HPLC with polar stationary phases (e.g., amylose-based columns) is recommended . Thermal stability can be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), referencing enthalpy data from NIST’s thermodynamic databases .

Q. What synthetic routes are optimal for achieving high enantiomeric purity in this compound?

- Methodological Answer : Asymmetric hydrogenation of naphthalene precursors using chiral catalysts (e.g., Ru-BINAP complexes) can yield enantiomerically enriched products. For diastereoselective synthesis, kinetic resolution via enzymatic catalysis (e.g., lipases) or chiral auxiliaries (e.g., Evans oxazolidinones) is effective. Post-synthesis purification should include recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove byproducts, as outlined in patent-derived protocols .

Q. How should this compound be stored to prevent degradation under laboratory conditions?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to minimize oxidation and photodegradation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf life, referencing guidelines from toxicological safety data sheets .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic stability and reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model enthalpy of formation (ΔfH°) and reaction pathways. Compare computed values with experimental data from NIST’s Standard Reference Database 69, focusing on substituent effects at the 1,7-positions . Molecular dynamics simulations (e.g., AMBER) further assess conformational stability in solvent environments.

Q. What in vitro models are suitable for evaluating the hepatic and renal toxicity of this compound?

- Methodological Answer : Primary hepatocyte cultures (rat or human) and renal proximal tubule cell lines (e.g., HK-2) are ideal for assessing metabolic and nephrotoxic effects. Dose-response studies should measure markers like ALT/AST (liver) and KIM-1/NGAL (kidney). Route-specific exposure (oral, dermal) can be modeled using transwell assays, following toxicological inclusion criteria from ATSDR guidelines .

Q. How does structural modification at the 1,7-positions influence the compound’s efficacy as a hydrogen donor in catalytic processes?

- Methodological Answer : Evaluate hydrogen-donating capacity via advanced distillation curve (ADC) methods under high-temperature conditions (e.g., 200–300°C), as demonstrated in biodiesel stabilization studies . Compare activation energies (Ea) of derivatives using Arrhenius plots derived from GC-MS kinetic data. Substituent effects (e.g., electron-withdrawing groups) can reduce bond dissociation energies, enhancing donor efficiency.

Q. What chromatographic challenges arise in separating this compound from its synthetic intermediates?

- Methodological Answer : Reverse-phase HPLC with C18 columns and ion-pairing agents (e.g., trifluoroacetic acid) resolves polar amine byproducts. For diastereomers, normal-phase chromatography using silica gel with gradient elution (hexane:isopropanol) is effective. Validate purity against certified reference standards (e.g., Chem Service Inc. solutions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.